molecular formula C10H12FNO2 B13510472 methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B13510472
M. Wt: 197.21 g/mol
InChI Key: BZIPAMJMCZCLFS-VIFPVBQESA-N
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Description

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (S)-2-amino-3-(3-fluorophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate

Uniqueness

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The (2S) stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from its isomers and analogs .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

BZIPAMJMCZCLFS-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)N

Origin of Product

United States

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